

Application Notes and Protocols for (Asp)2-Rhodamine 110 in Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (Asp)2-Rhodamine 110

CAS No.: 30378-58-6

Cat. No.: B1206592

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of **(Asp)2-Rhodamine 110**, a fluorogenic substrate for measuring caspase-3 and caspase-7 activity in intact cells using flow cytometry. This assay is a powerful tool for studying apoptosis and evaluating the efficacy of apoptosis-inducing or -inhibiting compounds.

(Asp)2-Rhodamine 110 is a non-fluorescent bisamide derivative of rhodamine 110. In apoptotic cells, activated caspase-3 and caspase-7 cleave the aspartic acid residues, releasing the highly fluorescent Rhodamine 110. The resulting fluorescent signal is proportional to the amount of active caspase-3/7 in the cell and can be readily quantified by flow cytometry.

The cleaved Rhodamine 110 has an excitation maximum of approximately 496-503 nm and an emission maximum of 520-535 nm, making it compatible with the 488 nm blue laser found in most standard flow cytometers.[1]

Key Experimental Considerations

- Cell Permeability: **(Asp)2-Rhodamine 110** is cell-permeant, allowing for the analysis of caspase activity in intact, living cells without the need for cell lysis.
- Controls: It is crucial to include appropriate controls in your experiment:
 - Negative Control: Untreated cells to establish the baseline fluorescence.
 - Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, camptothecin, or an anti-Fas antibody) to confirm that the assay can detect caspase activity.
 - Unstained Control: Cells that have not been treated with **(Asp)2-Rhodamine 110** to set the background fluorescence on the flow cytometer.
- Viability Dye: It is highly recommended to co-stain with a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) to distinguish between apoptotic and necrotic cells.

Quantitative Data Summary

Parameter	Recommended Value	Notes
(Asp)2-Rhodamine 110 Stock Solution	1-10 mM in DMSO	Store at -20°C, protected from light.
(Asp)2-Rhodamine 110 Working Concentration	2-10 µM	Optimal concentration may vary depending on the cell type and experimental conditions. Titration is recommended.
Incubation Time	30-60 minutes	Optimal time may vary. A time-course experiment is recommended.
Incubation Temperature	37°C	
Cell Density	1 x 10 ⁶ cells/mL	
Flow Cytometer Excitation	488 nm (Blue Laser)	
Flow Cytometer Emission	525/50 nm or similar filter (e.g., FITC channel)	

Experimental Protocols

I. Reagent Preparation

- 10X Binding Buffer: Prepare a buffer containing 100 mM HEPES, 1.4 M NaCl, and 25 mM CaCl₂, pH 7.4. Store at 4°C.
- 1X Binding Buffer: Dilute the 10X Binding Buffer 1:10 with distilled water.
- **(Asp)2-Rhodamine 110** Stock Solution: Prepare a 1 mM stock solution in sterile DMSO. Aliquot and store at -20°C, protected from light.
- Apoptosis Inducing Agent (Positive Control): Prepare a stock solution of an appropriate apoptosis inducer (e.g., 1 mM staurosporine in DMSO or 10 mM camptothecin in DMSO).

II. Induction of Apoptosis (Positive Control)

- Seed cells at an appropriate density in a culture plate.
- Treat cells with the chosen apoptosis-inducing agent at a predetermined optimal concentration and for a suitable duration to induce apoptosis. For example, treat Jurkat cells with 1 µg/mL anti-Fas antibody for 2-4 hours or with 1-2 µM staurosporine for 3-6 hours.
- Include an untreated cell population as a negative control.

III. Staining Protocol for Flow Cytometry

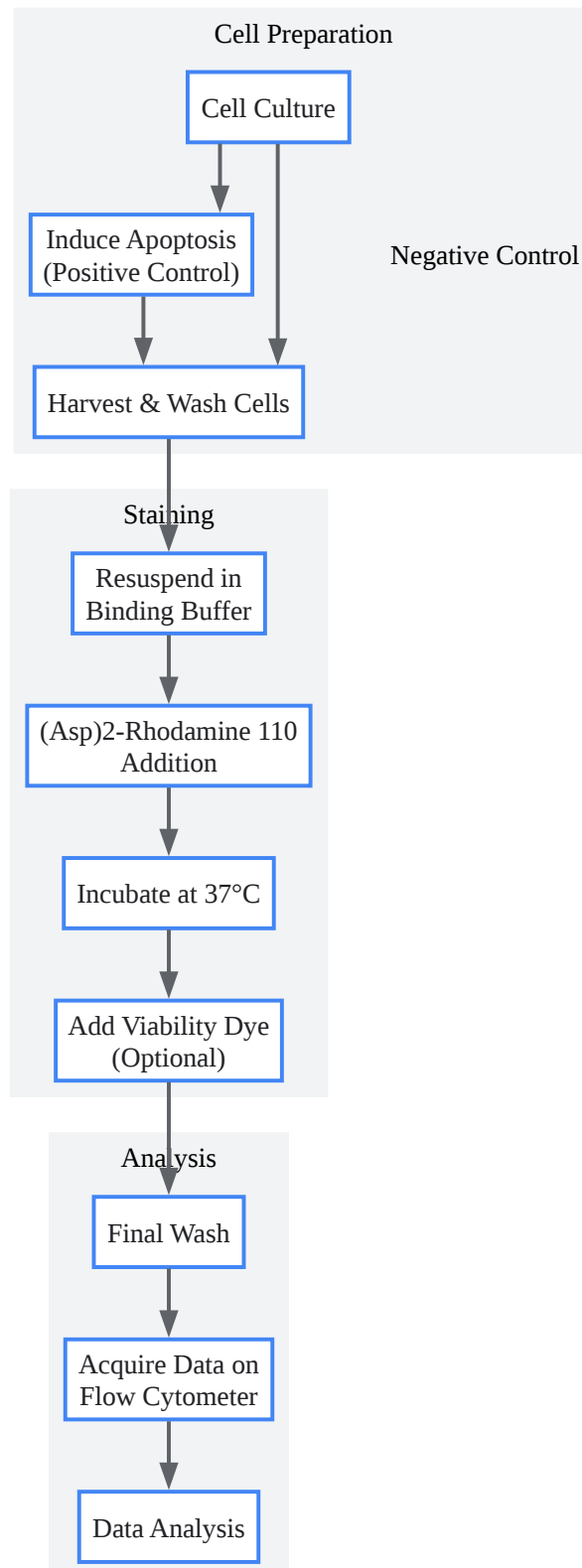
- Cell Preparation:
 - For suspension cells, gently pellet the cells by centrifugation (300-400 x g for 5 minutes) and discard the supernatant.
 - For adherent cells, detach the cells using a gentle method such as accutase or trypsin-EDTA. Pellet the cells by centrifugation and discard the supernatant.
- Washing: Wash the cell pellet once with 1 mL of cold 1X Binding Buffer and centrifuge at 300-400 x g for 5 minutes.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1×10^6 cells/mL.
- Staining: Add the **(Asp)2-Rhodamine 110** working solution to the cell suspension to achieve a final concentration of 2-10 µM.
- Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
- Viability Staining (Optional but Recommended): If a viability dye is being used, add it to the cells according to the manufacturer's protocol during the last 15 minutes of incubation.
- Washing: After incubation, wash the cells twice with 1 mL of 1X Binding Buffer. Centrifuge at 300-400 x g for 5 minutes between washes.
- Final Resuspension: Resuspend the final cell pellet in 300-500 µL of 1X Binding Buffer.

- Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.

Data Analysis

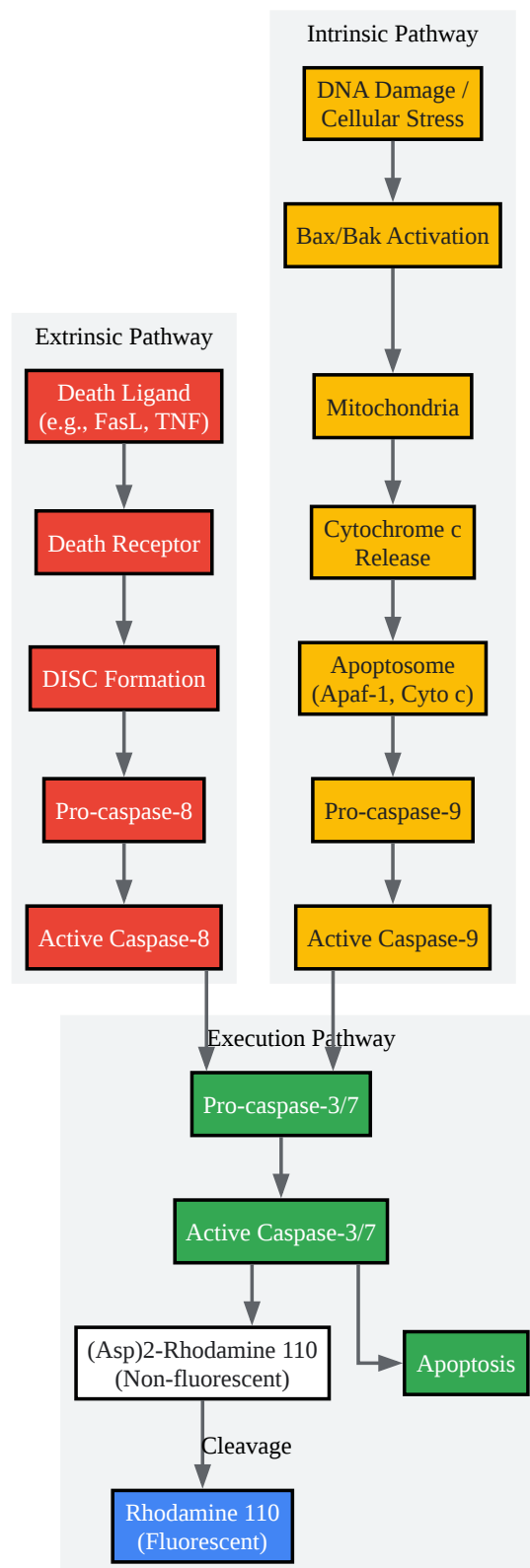
- Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
- If a viability dye is used, create a dot plot of the viability dye fluorescence versus the Rhodamine 110 fluorescence to distinguish between live, apoptotic, and necrotic populations.
- Create a histogram of the Rhodamine 110 fluorescence for the gated cell population to visualize the increase in fluorescence in apoptotic cells compared to the negative control.
- Quantify the percentage of Rhodamine 110-positive cells, which represents the percentage of cells with active caspase-3/7.

Visualizations



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Caption: Experimental workflow for caspase-3/7 activity assay.



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Caption: Caspase activation signaling pathways.

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References

- [1. nbinno.com](http://nbinno.com) [nbinno.com]
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